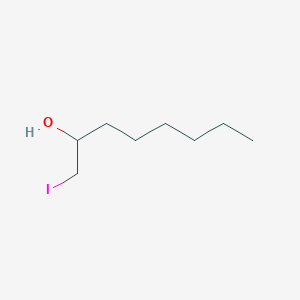![molecular formula C14H15NO3 B14131220 Propan-2-yl [(quinolin-8-yl)oxy]acetate CAS No. 4298-84-4](/img/structure/B14131220.png)
Propan-2-yl [(quinolin-8-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, dihydroquinoline compounds, and substituted quinoline acetates.
Scientific Research Applications
Chemistry
In chemistry, Propan-2-yl [(quinolin-8-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its quinoline moiety makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active quinoline derivatives. It can be used in the study of enzyme inhibition and receptor binding.
Medicine
This compound is explored for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone.
Mechanism of Action
The mechanism of action of Propan-2-yl [(quinolin-8-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: A precursor to Propan-2-yl [(quinolin-8-yl)oxy]acetate, used in various chemical syntheses.
Quinoline-8-carboxylic acid: Another quinoline derivative with similar applications in medicinal chemistry.
2-(Quinolin-8-yloxy)acetohydrazide: A compound with a similar structure, used in the synthesis of heterocyclic derivatives.
Uniqueness
This compound is unique due to its specific combination of a quinoline moiety and an acetate group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4298-84-4 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propan-2-yl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-13(16)9-17-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,10H,9H2,1-2H3 |
InChI Key |
LHDIJXHKGALZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
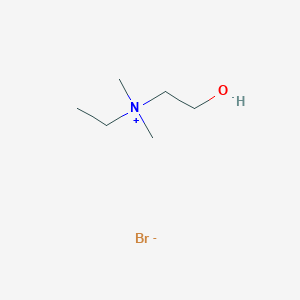
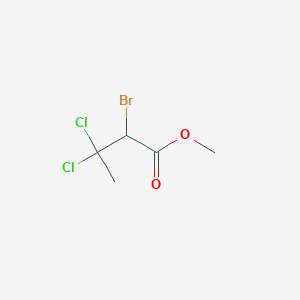
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
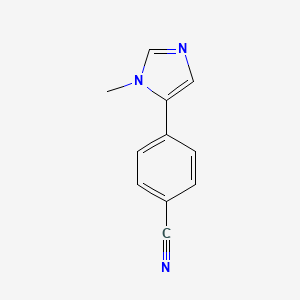

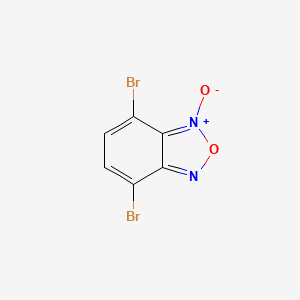
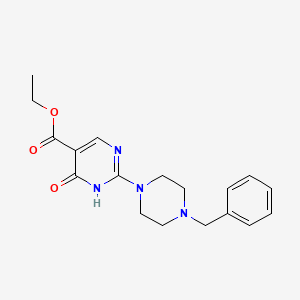
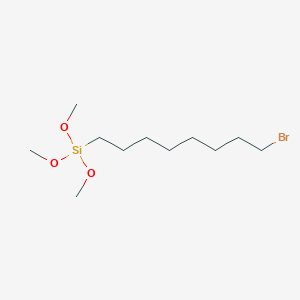
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
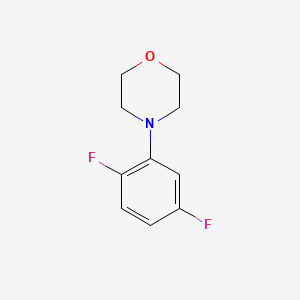
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)
